4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
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Overview
Description
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole core substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol
- bis-(4-fluorophenyl)-(4-pyridyl) methanol
Uniqueness
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c19-12-7-5-11(6-8-12)14-9-22-24(17(14)21)18-23-16(10-25-18)13-3-1-2-4-15(13)20/h1-10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVDDMMQPMXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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